[2-(1,3-Benzothiazol-2-yl)-2-methylpropyl]amine dihydrochloride
CAS No.: 1211511-65-7
Cat. No.: VC2549253
Molecular Formula: C11H14N2S
Molecular Weight: 206.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1211511-65-7 |
|---|---|
| Molecular Formula | C11H14N2S |
| Molecular Weight | 206.31 g/mol |
| IUPAC Name | 2-(1,3-benzothiazol-2-yl)-2-methylpropan-1-amine |
| Standard InChI | InChI=1S/C11H14N2S/c1-11(2,7-12)10-13-8-5-3-4-6-9(8)14-10/h3-6H,7,12H2,1-2H3 |
| Standard InChI Key | HQIWOQAXHCOMOF-UHFFFAOYSA-N |
| SMILES | CC(C)(CN)C1=NC2=CC=CC=C2S1 |
| Canonical SMILES | CC(C)(CN)C1=NC2=CC=CC=C2S1 |
Introduction
The compound “[2-(1,3-Benzothiazol-2-yl)-2-methylpropyl]amine dihydrochloride” is a derivative of benzothiazole, a heterocyclic aromatic compound with significant applications in medicinal chemistry. Benzothiazole derivatives are well-known for their diverse biological activities, including antimicrobial, anticancer, and antifungal properties. This article provides a detailed review of the synthesis, structural characterization, and potential biological applications of this compound.
Synthesis and Characterization
The synthesis of benzothiazole derivatives typically involves:
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Cyclization Reaction: Formation of the benzothiazole ring through condensation of o-aminothiophenol with aldehydes or carboxylic acids.
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Alkylation: Introduction of the methylpropylamine group via alkylation reactions under controlled conditions.
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Salt Formation: Conversion into the dihydrochloride form to enhance stability and solubility.
Characterization Techniques:
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Infrared (IR) Spectroscopy: Confirms functional groups such as C=S (thiazole) and NH (amine).
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Nuclear Magnetic Resonance (NMR): Provides insights into the molecular structure, including chemical shifts for aromatic protons and methyl groups.
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Mass Spectrometry (MS): Confirms molecular weight and purity.
Biological Activities
Benzothiazole derivatives, including this compound, exhibit promising biological activities due to their structural versatility:
Antimicrobial Activity
The benzothiazole scaffold has been shown to inhibit bacterial and fungal growth effectively:
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Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis).
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Gram-negative bacteria (Escherichia coli, Klebsiella pneumoniae).
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Fungal strains (Candida albicans, Aspergillus niger).
Anticancer Potential
Benzothiazole derivatives are known to target cancer cells selectively by:
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Binding to DNA or interfering with enzymatic pathways critical for cell survival.
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Inhibiting tumor growth in colorectal carcinoma cell lines (e.g., HCT116).
Other Applications
Potential applications include antitubercular activity and enzyme inhibition (e.g., dihydrofolate reductase).
Research Findings
| Activity | Tested Organism/Cell Line | Results |
|---|---|---|
| Antimicrobial | E. coli, S. aureus | MIC values: 1–5 µM |
| Anticancer | HCT116 (colorectal cancer) | IC50: ~5 µM |
| Antifungal | C. albicans | MIC: ~2 µM |
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